molecular formula C7H6ClN3 B1280905 1-(Azidomethyl)-2-chlorobenzene CAS No. 63777-70-8

1-(Azidomethyl)-2-chlorobenzene

Cat. No. B1280905
CAS RN: 63777-70-8
M. Wt: 167.59 g/mol
InChI Key: BOSNISRGGXSMHE-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-chlorobenzene, also known as 1-azido-2-chloro-benzene, is an important organic compound used in synthetic organic chemistry. It is a colourless solid and is used as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other industrial products. The compound is also used in the laboratory as a precursor in the preparation of various organic compounds.

Scientific Research Applications

Synthesis of Triazole Derivatives

Research has demonstrated the synthesis of 1,4-disubstituted 1,2,3-triazoles using 1-(azidomethyl)-4-chlorobenzene and other related compounds. These triazoles have potential inhibitory activity against acidic corrosion of steels. This highlights the use of 1-(azidomethyl)-2-chlorobenzene derivatives in creating compounds with practical applications in corrosion prevention (Negrón-Silva et al., 2013).

Study of Singlet Oxygen Generation

In another study, the generation of singlet oxygen from poly-(3-hexylthiophene) in chlorobenzene was investigated. This research provides insights into the photo-oxidative degradation of materials, potentially informing the development of more stable materials and compounds (Chen et al., 2015).

Synthesis and Structure of Azobenzenes

Research into the synthesis and structure of azobenzenes has shown the creation of azobenzenes bearing various groups, including chlorobenzene derivatives. This work contributes to our understanding of molecular structures and their synthesis, which is fundamental in the development of various chemical compounds (Kano et al., 2001).

Catalytic Oxidation Studies

Catalytic oxidation studies involving chlorobenzenes, such as 1,2-dichlorobenzene, have been conducted to understand the oxidation behavior of these compounds. This research is essential in environmental chemistry and pollution control, potentially influencing how we deal with chlorinated compounds in industrial processes (Krishnamoorthy et al., 2000).

Photodynamics of Azobenzene

The photodynamics of azobenzene, a versatile molecule used in photoswitching applications, have been studied to understand its photoisomerization mechanism. This research is crucial in the field of molecular electronics and material science, where such photosensitive compounds are used in the development of advanced materials and devices (Tan et al., 2015).

Mechanism of Action

While the exact mechanism of action for 1-(Azidomethyl)-2-chlorobenzene is not directly discussed in the papers retrieved, related compounds such as azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates.

Safety and Hazards

While specific safety data for 1-(Azidomethyl)-2-chlorobenzene was not found, it’s important to note that similar compounds, such as Benzyl azide, are classified as skin irritants, eye irritants, and suspected carcinogens . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Organic azides, such as 1-(Azidomethyl)-2-chlorobenzene, have potential applications in material sciences due to their propensity to release nitrogen by thermal activation or photolysis . They produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .

properties

IUPAC Name

1-(azidomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSNISRGGXSMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479928
Record name 2-Chlorobenzyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63777-70-8
Record name 2-Chlorobenzyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63777-70-8
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Synthesis routes and methods I

Procedure details

A mixture of 1-(bromomethyl)-2-chlorobenzene (5 g, 24.3 mmol) and sodium azide (2.37 g, 36.5 mmol) in acetonitrile (48.7 mL) was refluxed for 3 h under N2 atmosphere. Then, the mixture was filtered and concentrated in vacuo. The residue was diluted in DCM, washed with H2O and brine, dried over Na2SO4 and concentrated in vacuo to afford crude 1-(azidomethyl)-2-chlorobenzene. The residue was used for the next reaction without further purification. A mixture of the above crude residue, 2-cyanoacetamide (1.82 g, 21.7 mmol) and sodium ethanolate (1.47 g, 21.7 mmol) in ethanol (43.3 mL) was refluxed for 3 h under N2 atmosphere. The mixture was concentrated in vacuo, diluted with 4M AcOH aq. and filtered. The residue was washed with H2O and dried in vacuo to afford 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide as pale-orange solid (5.10 g, 94% for 2 steps). MS (m/e): 252.1 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
48.7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium azide (3.36 g, 51.1 mmol, Eq: 1.05) was charged in the reactor followed by DMSO (35.2 g, 32.0 ml) and Hunig's base (642 mg, 868 μl, 4.87 mmol, Eq: 0.1). The suspension was stirred for 10 Min. at 25° C. Then 1-chloro-2-(chloromethyl)benzene (8 g, 6.29 ml, 48.7 mmol, Eq: 1.00) was added dropwise over 60 min. (Tr=25° C.) and stirred at 25° C. until reaction completion (<2 h). The resulting white suspension was treated with water (1.6 g, 1.6 ml) and stirred for 45 Min. at R.T. The suspension was filtered and the filter cake was washed with DMSO (17.6 g, 16.0 ml) to give a colorless solution of 1-(azidomethyl)-2-chloro-benzene solution.
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
868 μL
Type
reactant
Reaction Step Three
Quantity
6.29 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A cold (0° C.) solution of sodium azide (1.45 g, 22.3 mmol) in 50 ml of DMF was treated with 2-chlorobenzyl chloride (2.4 ml, 18.6 mmol). The reaction mixture was stirred at room temperature for 2 days, under N2 and then partitioned between EtOAc and H2O. The resultant layers were separated and the organic layer was dried over Na2SO4, filtered and then concentrated in vacuo.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Azidomethyl)-2-chlorobenzene
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Reactant of Route 6
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